molecular formula C22H21NO2S B14960613 N-(2-methoxybenzyl)-2-phenyl-2-(phenylsulfanyl)acetamide

N-(2-methoxybenzyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B14960613
M. Wt: 363.5 g/mol
InChI Key: PRRAXJNOJKLTLL-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)methyl]-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound with a complex structure that includes methoxyphenyl, phenyl, and phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Methoxyphenyl)methyl]-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of 2-methoxybenzylamine with phenylsulfanylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(2-Methoxyphenyl)methyl]-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[(2-Methoxyphenyl)methyl]-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-[(2-Methoxyphenyl)methyl]-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyphenyl)acetamide: Lacks the phenylsulfanyl group, making it less complex.

    2-Phenylacetamide: Does not contain the methoxyphenyl and phenylsulfanyl groups.

    N-(Phenylsulfanyl)acetamide: Lacks the methoxyphenyl group.

Uniqueness

N-[(2-Methoxyphenyl)methyl]-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of all three functional groups (methoxyphenyl, phenyl, and phenylsulfanyl), which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C22H21NO2S

Molecular Weight

363.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-phenyl-2-phenylsulfanylacetamide

InChI

InChI=1S/C22H21NO2S/c1-25-20-15-9-8-12-18(20)16-23-22(24)21(17-10-4-2-5-11-17)26-19-13-6-3-7-14-19/h2-15,21H,16H2,1H3,(H,23,24)

InChI Key

PRRAXJNOJKLTLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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